Detoxin C1

Descripción

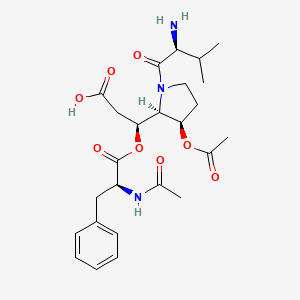

This compound has been reported in Streptomyces caespitosus with data available.

Structure

3D Structure

Propiedades

Número CAS |

74717-53-6 |

|---|---|

Fórmula molecular |

C25H35N3O8 |

Peso molecular |

505.6 g/mol |

Nombre IUPAC |

(3S)-3-[(2S)-2-acetamido-3-phenylpropanoyl]oxy-3-[(2S,3R)-3-acetyloxy-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]propanoic acid |

InChI |

InChI=1S/C25H35N3O8/c1-14(2)22(26)24(33)28-11-10-19(35-16(4)30)23(28)20(13-21(31)32)36-25(34)18(27-15(3)29)12-17-8-6-5-7-9-17/h5-9,14,18-20,22-23H,10-13,26H2,1-4H3,(H,27,29)(H,31,32)/t18-,19+,20-,22-,23-/m0/s1 |

Clave InChI |

WVEVNNJWNJDGSX-QWCYLASJSA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)N1CC[C@H]([C@H]1[C@H](CC(=O)O)OC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C)OC(=O)C)N |

SMILES canónico |

CC(C)C(C(=O)N1CCC(C1C(CC(=O)O)OC(=O)C(CC2=CC=CC=C2)NC(=O)C)OC(=O)C)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Detoxin C1; Detoxin calpha1; |

Origen del producto |

United States |

Foundational & Exploratory

Detoxin C1: A Technical Guide to the Selective Antagonist of Blasticidin S

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action: Blasticidin S

Blasticidin S is a peptidyl nucleoside antibiotic that acts as a powerful inhibitor of translation.[1] Its structure, consisting of a cytosine base, a pyranose sugar ring, and an N-methyl-guanidine tail, mimics a peptide-tRNA molecule.[2] This mimicry allows it to bind within the peptidyl transferase center (PTC) of the large ribosomal subunit in both prokaryotes and eukaryotes.[2][3]

The primary mechanism of inhibition involves two key steps:

-

Inhibition of Peptide Bond Formation: Blasticidin S directly interferes with the formation of peptide bonds during the elongation phase of protein synthesis.[4]

-

Inhibition of Translation Termination: It blocks the hydrolysis of peptidyl-tRNA, effectively stalling the ribosome at the stop codon and preventing the release of the newly synthesized polypeptide chain.[2][4] By binding to the P-site of the ribosome, Blasticidin S distorts the conformation of the P-site tRNA and sterically hinders the accommodation of release factors (like eRF1 in eukaryotes) required for termination.[2][3]

This dual-inhibition leads to a rapid cessation of protein synthesis, resulting in cell death. The genes bsr (from Bacillus cereus) and BSD (from Aspergillus terreus) confer resistance by encoding deaminase enzymes that inactivate Blasticidin S.[2]

References

- 1. Bacillus Cyclic Lipopeptides Iturin and Fengycin Control Rice Blast Caused by Pyricularia oryzae in Potting and Acid Sulfate Soils by Direct Antagonism and Induced Systemic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blasticidin S HCl | Thermo Fisher Scientific - SE [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. SELECTIVE TOXICITY OF BLASTICIDIN S TO PIRICULARIA ORYZAE AND PELLICULARIA SASAKII - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Intrigue: A Technical Guide to the Mechanism of Action of Blasticidin S on Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blasticidin S, a potent nucleoside antibiotic produced by Streptomyces griseochromogenes, is a powerful tool in molecular biology for the selection of genetically modified cells. Its efficacy stems from its ability to inhibit protein synthesis in both prokaryotic and eukaryotic organisms.[1] This in-depth technical guide elucidates the molecular mechanism by which blasticidin S exerts its inhibitory effects on the ribosome, providing a comprehensive resource for researchers and drug development professionals. We will delve into its binding site, its profound impact on the dynamics of translation, and the experimental methodologies used to uncover these details.

The Core Mechanism: P-Site Binding and tRNA Distortion

Blasticidin S primarily targets the large ribosomal subunit, binding within the peptidyl-transferase center (PTC).[2][3] Unlike many other antibiotics that target the A-site (aminoacyl site), blasticidin S uniquely binds to the P-site (peptidyl site).[4][5] This strategic positioning is the cornerstone of its inhibitory action.

Upon binding, blasticidin S induces a significant conformational change in the CCA-tail of the P-site tRNA.[4][6] This distortion is the critical event that disrupts the normal functioning of the ribosome. The antibiotic essentially traps the P-site tRNA in a deformed state, bending its 3' terminus towards the A-site.[4] This has two major consequences:

-

Inhibition of Peptide Bond Formation: The distorted P-site tRNA sterically hinders the proper accommodation of the aminoacyl-tRNA in the A-site, thereby inhibiting peptide bond formation.[4] While this inhibition occurs, it is the lesser of the two primary effects.[4]

-

Potent Inhibition of Translation Termination: The most significant impact of blasticidin S is on the termination phase of translation. The deformed P-site peptidyl-tRNA prevents the productive binding and function of release factors (RFs) at the A-site.[4][6] This leads to a strong inhibition of peptidyl-tRNA hydrolysis and the subsequent release of the nascent polypeptide chain.[4] Blasticidin S is, therefore, a more potent inhibitor of translation termination than of elongation.[4][5]

The following diagram illustrates the mechanism of action of blasticidin S on the ribosome.

Quantitative Data on Blasticidin S Inhibition

The inhibitory effects of blasticidin S have been quantified in various experimental systems. The following tables summarize key quantitative data.

| Parameter | Organism/System | Value | Reference |

| Inhibition of fMet-tRNAfMet Binding (IC50) | E. coli Ribosomes | ~20 mM | [1][4] |

| Inhibition of Peptidyl Transfer (Ki) | E. coli Cell-Free System | 200–400 nM | [1][4] |

| Application | Cell Type | Working Concentration | Reference |

| Mammalian Cell Selection | Various | 2–10 µg/mL | [7][8] |

| E. coli Selection | Various | 50–100 µg/mL | [8] |

| Yeast Selection | Various | 25–300 µg/mL | [7][8] |

Key Experimental Protocols

The elucidation of the mechanism of action of blasticidin S has been made possible through a combination of structural biology, biochemistry, and single-molecule techniques. Below are detailed methodologies for key experiments.

X-ray Crystallography of the Blasticidin S-Ribosome Complex

This technique provides a high-resolution static picture of the interaction between blasticidin S and the ribosome.

Methodology:

-

Ribosome Preparation: 70S ribosomes are purified from bacteria, typically Thermus thermophilus or Escherichia coli.

-

Complex Formation: The purified ribosomes are incubated with blasticidin S, mRNA, and a P-site tRNA analog to form a stable complex.

-

Crystallization: The blasticidin S-ribosome complex is crystallized using vapor diffusion techniques.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement and refined to high resolution.

The following diagram outlines the workflow for determining the crystal structure of the blasticidin S-ribosome complex.

Single-Molecule FRET (smFRET)

smFRET is a powerful technique to study the conformational dynamics of the ribosome in real-time upon blasticidin S binding.

Methodology:

-

Fluorophore Labeling: Specific ribosomal proteins or tRNAs are labeled with a donor and an acceptor fluorophore (e.g., Cy3 and Cy5).

-

Immobilization: The labeled ribosomes are immobilized on a microscope slide.

-

Data Acquisition: The fluorescence signals from individual ribosomes are recorded using a total internal reflection fluorescence (TIRF) microscope.

-

FRET Analysis: The FRET efficiency between the donor and acceptor is calculated over time, revealing conformational changes in the ribosome. The effect of blasticidin S is observed by introducing it into the system.[1]

In Vitro Translation and Peptide Release Assays

These biochemical assays are crucial for quantifying the inhibitory effects of blasticidin S on different stages of translation.

In Vitro Translation Assay (Luciferase-based):

-

Reaction Setup: A cell-free translation system (e.g., rabbit reticulocyte lysate) is programmed with a luciferase mRNA reporter.[2]

-

Inhibitor Addition: Different concentrations of blasticidin S are added to the reactions.

-

Incubation: The reactions are incubated to allow for protein synthesis.

-

Luminescence Measurement: The amount of synthesized luciferase is quantified by measuring luminescence, which is inversely proportional to the inhibitory activity of blasticidin S.

Peptide Release Assay:

-

Preparation of Pre-Termination Complexes (preTCs): Ribosomes are stalled at a stop codon on a specific mRNA, with a radiolabeled polypeptide in the P-site.[2]

-

Inhibitor and Release Factor Addition: Blasticidin S and purified release factors are added to the preTCs.

-

Analysis of Peptide Release: The amount of released radiolabeled peptide is quantified by techniques such as Tricine-SDS-PAGE and autoradiography. A decrease in released peptide indicates inhibition of termination.

The following diagram illustrates the logical relationship in a peptide release assay.

Ribosome Profiling

Ribosome profiling (Ribo-Seq) is a high-throughput sequencing technique used to map the precise locations of ribosomes on the transcriptome, providing a snapshot of protein synthesis in vivo.

Methodology:

-

Cell Treatment: Cells are treated with blasticidin S to arrest translating ribosomes.

-

Lysis and Nuclease Digestion: Cells are lysed, and the lysate is treated with RNase to digest mRNA that is not protected by ribosomes.

-

Monosome Isolation: The ribosome-protected mRNA fragments (footprints) are isolated by sucrose gradient centrifugation or size exclusion chromatography.

-

Library Preparation and Sequencing: The footprints are converted into a cDNA library and sequenced using next-generation sequencing.

-

Data Analysis: The sequencing reads are mapped to a reference genome to determine the positions of the arrested ribosomes.

Conclusion

Blasticidin S is a potent inhibitor of protein synthesis that acts through a unique mechanism of binding to the ribosomal P-site and inducing a conformational distortion of the P-site tRNA. This distortion primarily and potently inhibits the termination phase of translation, with a lesser effect on peptide bond formation. The detailed understanding of its mechanism of action, derived from a combination of structural, biochemical, and single-molecule studies, provides a solid foundation for its use as a selection agent in molecular biology and as a potential scaffold for the development of novel therapeutics. The experimental protocols outlined in this guide offer a practical framework for researchers to further investigate the intricate interactions of small molecules with the ribosome.

References

- 1. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blasticidin S inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. umassmed.edu [umassmed.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blasticidin S HCl | Thermo Fisher Scientific - NO [thermofisher.com]

- 8. agscientific.com [agscientific.com]

The Role of Detoxin C1 in Mitigating Blasticidin S Phytotoxicity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blasticidin S, a potent nucleoside antibiotic produced by Streptomyces griseochromogenes, is a powerful inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2] Its broad-spectrum activity has led to its use as a fungicide in agriculture, particularly against rice blast disease. However, its application is hampered by significant phytotoxicity to host plants. A key development in overcoming this limitation is the discovery of the detoxin complex, a group of natural compounds that act as selective antagonists to blasticidin S. This technical guide provides a comprehensive overview of the role of Detoxin C1, a component of this complex, in reducing blasticidin S-induced phytotoxicity. Due to the limited availability of recent, in-depth research on the specific plant-related interactions, this guide synthesizes foundational knowledge and outlines general methodologies applicable to this area of study.

Blasticidin S: Mechanism of Action and Phytotoxicity

Blasticidin S exerts its cytotoxic effects by targeting the ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the peptidyl-tRNA binding site (P-site) on the large ribosomal subunit, thereby inhibiting peptide bond formation and terminating translation. This disruption of protein synthesis leads to a cascade of cellular stress responses, ultimately resulting in cell death. In plants, this manifests as phytotoxicity, characterized by symptoms such as leaf necrosis, stunted growth, and reduced yield.

This compound and the Detoxin Complex: Natural Antagonists of Blasticidin S

The detoxin complex is a group of metabolites produced by Streptomyces species that selectively antagonize the biological activity of blasticidin S. This compound is a key member of this complex. While the precise molecular mechanism of this antagonism in plants is not extensively detailed in recent literature, the foundational understanding is that the detoxin complex can mitigate the toxic effects of blasticidin S.

Core Concepts and Postulated Mechanisms of Action

The reduction of blasticidin S phytotoxicity by this compound is believed to occur through one or more of the following mechanisms:

-

Competitive Inhibition: this compound may act as a competitive antagonist, binding to the same ribosomal site as blasticidin S without inhibiting protein synthesis. This competitive binding would reduce the amount of blasticidin S that can bind to the ribosome, thereby lessening its inhibitory effect.

-

Allosteric Modulation: this compound might bind to a different site on the ribosome, inducing a conformational change that prevents or reduces the binding affinity of blasticidin S to its target site.

-

Enzymatic Detoxification: While less documented for this compound itself, some resistance mechanisms to blasticidin S involve enzymatic modification. It is conceivable that this compound could play a role in activating or participating in a detoxification pathway that chemically modifies and inactivates blasticidin S within the plant cell. Resistance to blasticidin S is known to be conferred by deaminase genes (bsr and BSD) which convert it to a non-toxic derivative.

Experimental Protocols for Assessing Phytotoxicity and Antagonism

Plant-Based Bioassay for Phytotoxicity Assessment

This protocol outlines a general method for quantifying the phytotoxicity of blasticidin S and the protective effects of this compound on a model plant such as rice (Oryza sativa).

Objective: To determine the dose-dependent phytotoxic effects of blasticidin S and the antagonistic effect of this compound.

Materials:

-

Rice seeds (e.g., Oryza sativa L. cv. Nipponbare)

-

Blasticidin S hydrochloride

-

This compound

-

Hoagland solution (or other suitable plant nutrient solution)

-

Sterile water

-

Petri dishes or small pots

-

Growth chamber with controlled light, temperature, and humidity

Methodology:

-

Seed Sterilization and Germination:

-

Surface-sterilize rice seeds with 70% ethanol for 1 minute, followed by a 15-minute soak in a 2.5% sodium hypochlorite solution.

-

Rinse the seeds thoroughly with sterile water.

-

Germinate the seeds on sterile, moist filter paper in Petri dishes in the dark at 28°C for 3-4 days.

-

-

Treatment Application:

-

Prepare a series of blasticidin S solutions in Hoagland solution at varying concentrations (e.g., 0, 1, 5, 10, 20, 50 µg/mL).

-

Prepare a parallel set of solutions containing the same concentrations of blasticidin S, each supplemented with a fixed concentration of this compound (the optimal concentration of this compound would need to be determined empirically, e.g., 10 µg/mL).

-

Include a control group with only Hoagland solution and a group with only this compound to assess any intrinsic effects of the antagonist.

-

Transfer the germinated seedlings to small pots or a hydroponic system containing the respective treatment solutions.

-

-

Incubation and Observation:

-

Grow the seedlings in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 28°C, 70% humidity).

-

Observe the plants daily for signs of phytotoxicity, such as leaf yellowing, necrosis, and growth inhibition.

-

-

Data Collection and Analysis (after 7-14 days):

-

Phenotypic Assessment: Record visual symptoms of toxicity.

-

Quantitative Measurements:

-

Plant Height: Measure the shoot length from the base to the tip of the longest leaf.

-

Root Length: Measure the length of the primary root.

-

Biomass: Determine the fresh and dry weight of the shoots and roots.

-

Chlorophyll Content: Extract chlorophyll from leaf tissue and measure absorbance spectrophotometrically.

-

-

Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

-

Experimental Workflow for Biochemical Analysis

To investigate the underlying mechanism of this compound's protective effect, further biochemical assays can be conducted on plant tissues from the above experiment.

Objective: To elucidate the biochemical and molecular changes in response to blasticidin S and this compound treatment.

Methodology:

-

Sample Collection: Harvest leaf and root tissues from plants in each treatment group. Immediately freeze the samples in liquid nitrogen and store them at -80°C.

-

Ribosome Profiling:

-

Isolate ribosomes from the collected tissues.

-

Perform ribosome profiling (Ribo-seq) to map the positions of ribosomes on mRNA transcripts. This can reveal the extent of translation inhibition caused by blasticidin S and its reversal by this compound.

-

-

Enzyme Activity Assays:

-

Prepare protein extracts from the plant tissues.

-

Assay for the activity of key stress-related enzymes, such as catalases, peroxidases, and superoxide dismutases, to assess the level of oxidative stress.

-

-

Gene Expression Analysis:

-

Extract total RNA from the tissues.

-

Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of genes involved in stress response, detoxification pathways (e.g., cytochrome P450s, glutathione S-transferases), and protein synthesis.

-

Data Presentation

The quantitative data from the described experiments should be summarized in clear and concise tables for comparative analysis.

Table 1: Effect of Blasticidin S and this compound on Rice Seedling Growth

| Treatment Group | Blasticidin S (µg/mL) | This compound (µg/mL) | Average Shoot Height (cm) | Average Root Length (cm) | Average Dry Biomass (mg) | Chlorophyll Content (µg/g FW) |

| Control | 0 | 0 | ||||

| This compound Control | 0 | 10 | ||||

| BS 1 | 1 | 0 | ||||

| BS 1 + DC1 | 1 | 10 | ||||

| BS 5 | 5 | 0 | ||||

| BS 5 + DC1 | 5 | 10 | ||||

| BS 10 | 10 | 0 | ||||

| BS 10 + DC1 | 10 | 10 | ||||

| BS 20 | 20 | 0 | ||||

| BS 20 + DC1 | 20 | 10 | ||||

| BS 50 | 50 | 0 | ||||

| BS 50 + DC1 | 50 | 10 |

Data in the table would be populated with the mean values ± standard deviation from experimental replicates.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the conceptual signaling pathway of blasticidin S phytotoxicity and the experimental workflow for its investigation.

Caption: Conceptual pathway of blasticidin S-induced phytotoxicity and the antagonistic action of this compound.

Caption: General experimental workflow for assessing the role of this compound in reducing blasticidin S phytotoxicity.

Conclusion

This compound, as part of the detoxin complex, holds significant promise for mitigating the phytotoxic effects of the potent fungicide blasticidin S. While the foundational discovery of this antagonistic relationship is established, a deeper, mechanistic understanding within the context of plant biology requires further investigation. The experimental frameworks provided in this guide offer a starting point for researchers to explore this interaction in greater detail, with the ultimate goal of developing safer and more effective strategies for crop protection. Future research should focus on elucidating the precise molecular interactions at the ribosomal level, identifying any plant-specific detoxification pathways that may be involved, and optimizing the co-application of blasticidin S and this compound for agricultural use.

References

Unraveling the Molecular Assembly Line: A Technical Guide to the Biosynthesis of Detoxin C1 in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of Detoxin C1, a depsipeptide natural product from Streptomyces caespitosus. Detoxins are part of a broader family of bioactive compounds that include the structurally related rimosamides. The elucidation of their biosynthesis has been a long-standing puzzle, recently solved through genome mining and the characterization of a hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) gene cluster.[1] This guide details the genetic basis, enzymatic machinery, and proposed molecular steps involved in the assembly of this compound, offering valuable insights for researchers in natural product biosynthesis and drug development.

The this compound Biosynthetic Gene Cluster: A Hybrid NRPS-PKS System

The genetic blueprint for this compound synthesis is located within a dedicated biosynthetic gene cluster (BGC) in the genome of Streptomyces caespitosus. This cluster is characterized by the presence of genes encoding large, modular enzymes typical of NRPS and PKS pathways. The core of the detoxin BGC is comprised of genes for an NRPS, a hybrid NRPS-PKS enzyme, and a putative dioxygenase, which is likely involved in the later tailoring steps of the biosynthesis. The discovery of this gene cluster was facilitated by comparative genomics with the biosynthetic pathway of the related rimosamide family of natural products.[1]

A homologous and well-characterized gene cluster is responsible for the production of miramides in Streptomyces mirabilis Lu17588, which provides a valuable model for understanding detoxin biosynthesis. The table below outlines the key genes and their putative functions in the detoxin pathway, based on homology to the miramide and rimosamide clusters.[2]

| Gene (Detoxin Cluster) | Homolog (Miramide Cluster) | Putative Function |

| detG | mirG | NRPS-PKS hybrid enzyme |

| detF | mirF | NRPS enzyme |

| detE | mirE | NRPS-PKS hybrid enzyme |

| detB | mirB | Dioxygenase |

| detA, detC, detD | mirA, mirC, mirD | Hypothetical proteins |

The Molecular Assembly Line: Proposed Biosynthesis of the this compound Backbone

The biosynthesis of this compound is proposed to follow a modular, assembly-line logic, characteristic of NRPS-PKS systems. The process is initiated on the NRPS modules, followed by extension with a polyketide unit, and finally, cyclization and release of the depsipeptide core.

Initiation and Elongation of the Peptide Chain

The synthesis begins with the activation of the first amino acid, predicted to be isoleucine, by the adenylation (A) domain of the initial NRPS module. This activated amino acid is then tethered to a peptidyl carrier protein (PCP) domain. The second amino acid, proline, is similarly activated and loaded onto the next PCP domain. A condensation (C) domain then catalyzes the formation of a peptide bond between the two amino acids, resulting in an Ile-Pro dipeptidyl intermediate.[2]

Polyketide Chain Extension and Modification

The dipeptidyl intermediate is then passed to the PKS module. Here, an acyltransferase (AT) domain selects for a malonyl-CoA extender unit, which is added to the growing chain by a ketosynthase (KS) domain. Following this extension, a ketoreductase (KR) domain likely reduces the resulting β-keto group to a hydroxyl group.[2]

Cyclization and Release

The final step in the formation of the core structure is the cyclization and release of the molecule from the enzyme complex. This is catalyzed by a thioesterase (TE) domain, which cleaves the bond between the synthesized chain and the PCP domain, concurrently forming the depsipeptide lactone ring.

Visualizing the Pathway: A Diagrammatic Representation

The following diagram illustrates the proposed biosynthetic pathway for the core structure of this compound, based on the analysis of the homologous miramide biosynthetic gene cluster.

Experimental Methodologies for Pathway Elucidation

The characterization of natural product biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. The following are key experimental protocols relevant to the study of this compound biosynthesis.

Heterologous Expression of the Biosynthetic Gene Cluster

A powerful strategy for characterizing a BGC is to express it in a well-understood host organism. This allows for the production of the natural product and its intermediates in a clean genetic background, facilitating their analysis.

Protocol Outline:

-

Cloning of the BGC: The entire detoxin BGC is cloned from the genomic DNA of Streptomyces caespitosus into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a cosmid.[2]

-

Transformation of the Host: The expression vector containing the BGC is introduced into a heterologous host, typically a genetically tractable Streptomyces species like S. albus or S. coelicolor.[2]

-

Cultivation and Metabolite Extraction: The recombinant host is cultivated under conditions that promote the expression of the BGC. The culture broth and mycelium are then extracted with organic solvents to isolate the produced secondary metabolites.

-

Analytical Chemistry: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the produced compounds and confirm their structures.[2]

Gene Inactivation and Complementation

To determine the function of individual genes within the BGC, targeted gene knockouts are created. The effect of the gene deletion on the production of the final product and the accumulation of intermediates provides strong evidence for the gene's role in the pathway.

Protocol Outline:

-

Construction of a Gene Deletion Mutant: A specific gene in the detoxin BGC is replaced with a resistance cassette via homologous recombination.

-

Metabolite Profile Analysis: The mutant strain is cultivated, and its metabolite profile is compared to that of the wild-type strain using HPLC-MS. The absence of the final product and the potential accumulation of a biosynthetic intermediate are indicative of the deleted gene's function.

-

Complementation: The function of the deleted gene is confirmed by reintroducing a functional copy of the gene into the mutant strain, which should restore the production of the final product.

In Vitro Enzymatic Assays

The precise function of individual enzymes in the biosynthetic pathway can be determined through in vitro assays using purified proteins.

Protocol Outline:

-

Overexpression and Purification of Enzymes: The gene encoding the enzyme of interest is cloned into an expression vector and overexpressed in a suitable host, such as E. coli. The enzyme is then purified to homogeneity.

-

Enzyme Activity Assay: The purified enzyme is incubated with its predicted substrate(s) and any necessary co-factors. The reaction products are then analyzed by techniques such as HPLC, MS, or spectrophotometry to determine the enzyme's catalytic activity.

Future Perspectives and Applications

A thorough understanding of the this compound biosynthetic pathway opens up several avenues for future research and application. The modular nature of the NRPS-PKS machinery makes it amenable to combinatorial biosynthesis, where domains or modules can be swapped or modified to generate novel detoxin analogs with potentially improved or altered biological activities. Furthermore, the elucidation of the enzymatic steps provides a toolkit of biocatalysts that could be used in synthetic biology applications for the production of fine chemicals and pharmaceutical precursors. The continued investigation into the regulatory mechanisms governing the expression of the detoxin gene cluster will also be crucial for optimizing the production of these valuable natural products.

References

- 1. Biochemical Characterization of Detoxifying Enzymes in Dimethoate-Resistant Strains of Melon Aphid, Aphis gossypii(Hemiptera: Aphididae) [scirp.org]

- 2. Miramides A–D: Identification of Detoxin-like Depsipeptides after Heterologous Expression of a Hybrid NRPS-PKS Gene Cluster from Streptomyces mirabilis Lu17588 - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of Detoxin C1: A Technical Guide Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detoxin C1 is a member of the detoxin complex, a group of natural products produced by Streptomyces caespitosus var. detoxicus. These compounds are of interest due to their biological activities, including their ability to selectively antagonize the effects of the antibiotic blasticidin S. The structural determination of these complex molecules is crucial for understanding their mechanism of action and for potential applications in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the three-dimensional structure of such natural products in solution.

Chemical Structure of this compound

The structure of this compound (C₂₅H₃₅N₃O₈) is comprised of three main components: a modified pyroglutamic acid core known as detoxinine, L-valine, and N-acetyl-L-phenylalanine. These components are linked through amide and ester bonds.

Data Presentation: Hypothetical NMR Data for this compound

The following tables summarize the plausible ¹H and ¹³C NMR spectral data for this compound, including chemical shifts, multiplicities, coupling constants, and key 2D NMR correlations. This data is representative and serves to illustrate the structural elucidation process.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | COSY Correlations |

| Detoxinine Moiety | ||||

| 2 | 4.15 | dd | 8.5, 5.0 | H-3, H-7a, H-7b |

| 3 | 4.85 | t | 5.0 | H-2, H-4 |

| 4 | 5.30 | m | H-3, H-5a, H-5b | |

| 5a | 2.10 | m | H-4, H-5b | |

| 5b | 2.35 | m | H-4, H-5a | |

| 7a | 3.60 | dd | 12.0, 8.5 | H-2, H-7b |

| 7b | 3.80 | dd | 12.0, 5.0 | H-2, H-7a |

| 10-CH₃ | 2.05 | s | ||

| Valine Moiety | ||||

| 2' | 4.25 | d | 4.5 | NH, H-3' |

| 3' | 2.20 | m | H-2', H-4', H-5' | |

| 4'-CH₃ | 0.95 | d | 7.0 | H-3' |

| 5'-CH₃ | 0.98 | d | 7.0 | H-3' |

| NH | 7.50 | d | 4.5 | H-2' |

| N-acetyl-L-phenylalanine Moiety | ||||

| 2'' | 4.90 | q | 7.5 | NH, H-3''a, H-3''b |

| 3''a | 3.10 | dd | 14.0, 7.5 | H-2'', H-3''b |

| 3''b | 3.25 | dd | 14.0, 7.5 | H-2'', H-3''a |

| 5''-CH₃ | 2.00 | s | ||

| Ph-H | 7.20-7.35 | m | ||

| NH | 6.80 | d | 7.5 | H-2'' |

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Atom Number | ¹³C Chemical Shift (ppm) | HSQC Correlation (¹H) | HMBC Correlations (¹H) |

| Detoxinine Moiety | |||

| 1 | 171.5 | - | H-2, H-3 |

| 2 | 58.0 | 4.15 | H-3, H-7a, H-7b |

| 3 | 75.5 | 4.85 | H-2, H-4, H-5a, H-5b |

| 4 | 72.0 | 5.30 | H-3, H-5a, H-5b, 10-CH₃ |

| 5 | 35.0 | 2.10, 2.35 | H-3, H-4 |

| 6 | 170.5 | - | H-5a, H-5b |

| 7 | 45.0 | 3.60, 3.80 | H-2, H-3 |

| 9 | 170.0 | - | 10-CH₃ |

| 10-CH₃ | 21.0 | 2.05 | H-4 |

| Valine Moiety | |||

| 1' | 172.0 | - | H-2', H-3' |

| 2' | 59.5 | 4.25 | H-3', NH |

| 3' | 31.0 | 2.20 | H-2', H-4', H-5' |

| 4'-CH₃ | 19.0 | 0.95 | H-3', H-5' |

| 5'-CH₃ | 18.5 | 0.98 | H-3', H-4' |

| N-acetyl-L-phenylalanine Moiety | |||

| 1'' | 171.0 | - | H-2'', H-3''a, H-3''b |

| 2'' | 54.0 | 4.90 | H-3''a, H-3''b, NH |

| 3'' | 38.0 | 3.10, 3.25 | H-2'', Ph-H |

| 4'' | 170.8 | - | 5''-CH₃ |

| 5''-CH₃ | 23.0 | 2.00 | NH |

| Ph-C1 | 136.5 | - | H-3''a, H-3''b |

| Ph-C2/6 | 129.5 | 7.20-7.35 | H-3''a, H-3''b |

| Ph-C3/5 | 128.8 | 7.20-7.35 | |

| Ph-C4 | 127.0 | 7.20-7.35 |

Experimental Protocols

The structural elucidation of a natural product like this compound involves a series of NMR experiments. Below are the detailed methodologies for the key experiments.

1. Sample Preparation

-

Dissolution: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or methanol-d₄, CD₃OD).

-

Reference Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

-

NMR Tube: The solution is transferred to a 5 mm high-precision NMR tube.

2. 1D NMR Spectroscopy

-

¹H NMR:

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is employed.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

-

-

Processing: Fourier transformation, phase correction, and baseline correction are applied.

-

-

¹³C NMR:

-

Spectrometer: A high-field NMR spectrometer (e.g., 125 MHz or higher).

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used.

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

-

Processing: Fourier transformation with exponential multiplication, phase correction, and baseline correction.

-

3. 2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy):

-

Purpose: To identify proton-proton spin-spin couplings, typically through 2-3 bonds.

-

Pulse Sequence: A standard gradient-selected COSY sequence (e.g., 'cosygpqf').

-

Acquisition Parameters:

-

Data points (F2 and F1): 2048 x 256

-

Spectral Width (F2 and F1): ~10 ppm

-

Number of Scans: 4-8 per increment

-

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify direct one-bond proton-carbon correlations.

-

Pulse Sequence: A standard gradient-selected, sensitivity-enhanced HSQC sequence (e.g., 'hsqcedetgpsisp2.3').

-

Acquisition Parameters:

-

Data points (F2 and F1): 1024 x 256

-

Spectral Width (F2/F1): ~10 ppm / ~180 ppm

-

Number of Scans: 8-16 per increment

-

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range (2-4 bond) proton-carbon correlations, crucial for connecting spin systems.

-

Pulse Sequence: A standard gradient-selected HMBC sequence (e.g., 'hmbcgplpndqf').

-

Acquisition Parameters:

-

Data points (F2 and F1): 2048 x 256

-

Spectral Width (F2/F1): ~10 ppm / ~200 ppm

-

Number of Scans: 16-32 per increment

-

Long-range coupling delay optimized for ~8 Hz.

-

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Purpose: To identify protons that are close in space (through-space correlations), providing information on stereochemistry and conformation.

-

Pulse Sequence: A standard gradient-selected NOESY sequence (e.g., 'noesygpph').

-

Acquisition Parameters:

-

Data points (F2 and F1): 2048 x 256

-

Spectral Width (F2 and F1): ~10 ppm

-

Mixing Time: 300-800 ms

-

Number of Scans: 16-32 per increment

-

-

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key aspects of the structural elucidation process for this compound.

Caption: Workflow for the structural elucidation of this compound by NMR spectroscopy.

Caption: Key 2D NMR correlations for assembling the structure of this compound.

Conclusion

The structural elucidation of complex natural products like this compound is a systematic process that relies heavily on the power of modern NMR spectroscopy. By combining information from a suite of 1D and 2D NMR experiments, it is possible to piece together the molecular framework, establish connectivity between different structural fragments, and determine the relative stereochemistry. Although the specific, experimentally-derived NMR data for this compound is not widely published, the hypothetical data and methodologies presented in this guide provide a robust framework for understanding the principles and practical application of NMR in natural product chemistry. This approach is fundamental for researchers and scientists working in drug discovery and development, where a precise understanding of molecular structure is paramount.

An In-depth Technical Guide to the Mass Spectrometry Analysis for Detoxin C1 Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies for the characterization of Detoxin C1 using mass spectrometry. This compound, a cyclic depsipeptide produced by Streptomyces caespitosus, has garnered interest for its biological activity as an antagonist of the antibiotic Blasticidin S.[1][2] Accurate and detailed structural elucidation and quantification are paramount for its potential applications in research and drug development. Mass spectrometry stands as a powerful analytical tool to achieve this, offering high sensitivity, specificity, and structural information.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is crucial for developing appropriate analytical methods.

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₅N₃O₈ | [3][4] |

| Molecular Weight | 505.56 g/mol | [3][4] |

| CAS Number | 74717-53-6 | [1][4] |

| Nature | Amphoteric peptide | [1] |

| Melting Point | 142-144 °C | [1] |

| Optical Rotation | [α]D²⁵ -23° (c = 1 in methanol) | [1] |

Hypothetical High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is indispensable for the confirmation of the elemental composition of this compound and its fragments. Below is a table summarizing expected accurate mass measurements for the protonated molecule.

| Ion Species | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) |

| [M+H]⁺ | 506.2500 | 506.2503 | 0.6 |

| [M+Na]⁺ | 528.2319 | 528.2324 | 0.9 |

| [M+K]⁺ | 544.2059 | 544.2065 | 1.1 |

Proposed Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern

Understanding the fragmentation pattern of this compound is key to its structural confirmation. Based on its peptide and ester linkages, a plausible fragmentation pathway can be proposed. The following table outlines the major expected product ions from the protonated precursor ion ([M+H]⁺ at m/z 506.25).

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |

| 506.25 | 446.2288 | C₂H₂O₂ (Ketene) | Loss of acetyl group |

| 506.25 | 402.2391 | C₅H₈O₂ (Valine residue) | Cleavage of the valine amide bond |

| 506.25 | 359.1867 | C₉H₁₁NO (Phenylalanine residue) | Cleavage of the phenylalanine amide bond |

| 506.25 | 283.1343 | C₁₁H₁₃NO₄ (Detoxinine core) | Complex rearrangement and cleavage |

| 506.25 | 148.0604 | C₁₆H₂₄N₂O₆ | Phenylalanine immonium ion |

| 506.25 | 102.0550 | C₁₉H₂₈N₂O₇ | Valine immonium ion |

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate analysis.

4.1. Sample Preparation and Isolation

This compound is typically isolated from the fermentation broth of Streptomyces caespitosus as part of the "detoxin complex".[5]

-

Culture and Fermentation: Cultivate Streptomyces caespitosus var. detoxicus in a suitable broth medium.

-

Extraction: After fermentation, acidify the culture filtrate and extract with an organic solvent such as ethyl acetate.

-

Purification: Employ a series of chromatographic techniques for purification, including silica gel chromatography and gel filtration (e.g., Sephadex G-10).[5]

-

Final Purity Check: Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

4.3. Mass Spectrometry Conditions

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Full Scan MS: Mass range of m/z 100-1000.

-

Tandem MS (MS/MS): Collision-Induced Dissociation (CID) with collision energy ramped from 10 to 40 eV to generate fragment ions.

Visualizations

Experimental Workflow for this compound Analysis

Caption: Workflow for this compound analysis.

Proposed Logical Relationship in MS Data Analysis

Caption: Logical flow for MS data analysis.

Hypothetical Signaling Pathway Interaction

As this compound is an antagonist of Blasticidin S, it likely interferes with protein synthesis.

Caption: Proposed antagonism of Blasticidin S.

References

Unraveling the Selective Antagonism of Detoxin C1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detoxin C1, a natural peptide produced by Streptomyces caespitosus, represents a fascinating case of selective biological antagonism. It is an active component of the detoxin complex, which has been identified as a selective antagonist of Blasticidin S, a potent protein synthesis inhibitor.[1] This selectivity is noteworthy: the detoxin complex reverses the inhibitory effects of Blasticidin S in the bacterium Bacillus cereus, but not in the fungus Piricularia oryzae, the causative agent of rice blast disease. This guide provides an in-depth exploration of the selectivity of this compound antagonism, summarizing the available data, outlining relevant experimental methodologies, and visualizing the underlying molecular interactions and workflows.

Quantitative Data on this compound Antagonism

| Target Organism | Effect of Blasticidin S | Effect of this compound on Blasticidin S Activity | Reference |

| Bacillus cereus | Growth Inhibition | Antagonism (reversal of inhibition) | [2] |

| Piricularia oryzae | Growth Inhibition | No Antagonism | [2] |

Mechanism of Action: Blasticidin S and the Ribosome

To understand the antagonism of this compound, it is crucial to first comprehend the mechanism of its target, Blasticidin S. Blasticidin S is a nucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[3][4] It achieves this by binding to the peptidyl transferase center (PTC) on the large ribosomal subunit.[5][6] Specifically, Blasticidin S binds to the P-site of the ribosome and traps the peptidyl-tRNA in a deformed conformation.[6][7][8] This action sterically hinders the binding of release factors, thereby inhibiting the termination of translation and, to a lesser extent, peptide bond formation.[5][7][9]

The precise mechanism by which this compound selectively antagonizes Blasticidin S in Bacillus cereus is not fully elucidated in the available literature. It is hypothesized that this compound may interfere with the uptake of Blasticidin S into the bacterial cell or alter the binding site on the ribosome in a species-specific manner.

Experimental Protocols

Detailed modern experimental protocols for assessing this compound antagonism are not available. However, based on the original research, the primary method for determining its activity is a microbial growth inhibition assay. The following is a generalized protocol based on these classical methods.

Protocol: Microbial Growth Inhibition Assay for this compound Antagonism

1. Objective: To determine the ability of this compound to reverse the growth-inhibitory effects of Blasticidin S on a specific microorganism.

2. Materials:

-

Test Organism (e.g., Bacillus cereus)

-

Appropriate liquid culture medium (e.g., Nutrient Broth)

-

Appropriate solid culture medium (e.g., Nutrient Agar)

-

Blasticidin S stock solution

-

This compound stock solution

-

Sterile microplates (96-well)

-

Incubator

-

Spectrophotometer (for measuring optical density at 600 nm)

3. Method:

-

Preparation of Inoculum:

-

Culture the test organism in liquid medium to the mid-logarithmic phase of growth.

-

Dilute the culture to a standardized cell density (e.g., 1 x 10^5 CFU/mL).

-

-

Assay Setup (Microplate Dilution Method):

-

Prepare a serial dilution of Blasticidin S in the liquid culture medium in a 96-well plate.

-

To a parallel set of wells, add a fixed concentration of this compound to each well containing the serially diluted Blasticidin S.

-

Include control wells:

-

Medium only (negative control)

-

Medium with inoculum (positive growth control)

-

Medium with inoculum and this compound only

-

-

Add the standardized inoculum to all wells except the negative control.

-

-

Incubation:

-

Incubate the microplate at the optimal growth temperature for the test organism (e.g., 37°C for B. cereus) for a defined period (e.g., 18-24 hours).

-

-

Data Analysis:

-

Measure the optical density (OD600) of each well using a microplate reader.

-

Determine the Minimum Inhibitory Concentration (MIC) of Blasticidin S in the absence and presence of this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

A significant increase in the MIC of Blasticidin S in the presence of this compound indicates antagonism.

-

Conclusion and Future Directions

This compound presents a compelling example of selective antagonism. While the foundational research has established its unique biological activity, there is a clear need for modern analytical techniques to be applied to further elucidate its mechanism of action. Future research should focus on:

-

Quantitative Analysis: Determining the binding affinities (Kd, Ki) and inhibitory concentrations (IC50) of this compound in its antagonistic action against Blasticidin S in susceptible organisms.

-

Structural Biology: Elucidating the crystal structure of this compound in complex with the ribosome and Blasticidin S to visualize the molecular basis of its antagonism.

-

Mechanism of Selectivity: Investigating the genetic and biochemical differences between susceptible and non-susceptible organisms to understand the basis of the selective antagonism. This could involve studies on drug uptake, efflux pumps, and ribosomal protein variations.

A deeper understanding of the selective antagonism of this compound could provide valuable insights for the development of novel antimicrobial agents and targeted therapeutic strategies.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. The detoxin complex, selective antagonists of blasticidin S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blasticidin S - Wikipedia [en.wikipedia.org]

- 4. agscientific.com [agscientific.com]

- 5. A New Natural Product Analog of Blasticidin S Reveals Cellular Uptake Facilitated by the NorA Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. umassmed.edu [umassmed.edu]

- 7. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Mechanism of Inhibition of Translation Termination by Blasticidin S - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of C1 Molecules: A Look at Therapeutic Potential

Disclaimer: The term "Detoxin C1" does not correspond to a recognized molecule in scientific literature. This technical guide explores the therapeutic potential of two well-researched molecules containing "C1" in their designation: C1 inhibitor (C1-INH) , a crucial regulator of inflammatory pathways, and Botulinum neurotoxin C1 (BoNT/C1) , a potent modulator of neurotransmission. This document is intended for researchers, scientists, and drug development professionals.

Section 1: C1 Inhibitor (C1-INH)

C1 inhibitor is a multifunctional plasma glycoprotein that plays a critical role in regulating several inflammatory and coagulation cascades.[1][2][3] As a member of the serine protease inhibitor (serpin) superfamily, its primary function is to inactivate various proteases, thereby controlling inflammation and vascular permeability.[1][2]

Mechanism of Action

C1-INH modulates the complement system, the contact system, the intrinsic coagulation pathway, and the fibrinolytic system.[1][2] Its therapeutic effects are largely attributed to the inhibition of key proteases in these pathways, including C1r, C1s, MASP2, factor XIIa, plasma kallikrein, and factor XIa.[1][2] Beyond its protease inhibitory functions, C1-INH also exhibits non-covalent interactions that contribute to its anti-inflammatory properties, such as binding to C3b to suppress the alternative complement pathway and interacting with lipopolysaccharide (LPS) to reduce the inflammatory response in sepsis.[1][4]

Diagram: C1 Inhibitor's Regulatory Pathways

References

- 1. BIOLOGICAL ACTIVITIES OF C1 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of C1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. search.library.ucla.edu [search.library.ucla.edu]

- 4. C1 inhibitor: Biologic activities that are independent of protease inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Detoxin C1: A Technical Guide to its Antagonistic Effect on Prokaryotic and Eukaryotic Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of Detoxin C1's effect on prokaryotic and eukaryotic ribosomes. This compound, a peptide metabolite isolated from Streptomyces caespitosus, is primarily characterized as a selective antagonist of Blasticidin S, a potent inhibitor of protein synthesis. Due to a scarcity of direct research on this compound's independent ribosomal interactions, this document focuses on its role in counteracting the well-documented effects of Blasticidin S. We will first elucidate the mechanism of Blasticidin S-mediated ribosome inhibition in both prokaryotic and eukaryotic systems. Subsequently, we will present the inferred mechanism of this compound's antagonistic action, supported by proposed experimental protocols and conceptual diagrams. This guide aims to be a valuable resource for researchers investigating ribosome-targeting agents and developing novel therapeutics.

Introduction to this compound and Blasticidin S

This compound is a naturally occurring peptide with the chemical formula C25H35N3O8. Its primary significance in the scientific literature is its specific antagonistic relationship with Blasticidin S.

Blasticidin S is a nucleoside antibiotic produced by Streptomyces griseochromogenes. It exhibits broad-spectrum activity, inhibiting protein synthesis in both prokaryotic and eukaryotic cells. This lack of specificity makes it unsuitable for clinical use in humans but a valuable tool in molecular biology for selecting cells engineered to express the blasticidin S resistance (bsr) gene.

The Mechanism of Blasticidin S: A Potent Inhibitor of Protein Synthesis

Blasticidin S targets the heart of the ribosome, the Peptidyl Transferase Center (PTC) on the large ribosomal subunit (50S in prokaryotes and 60S in eukaryotes). Its inhibitory action is multifaceted and impacts key steps in translation.

Binding to the P-site

Blasticidin S binds to the P-site (peptidyl-tRNA site) of the large ribosomal subunit. Structural studies have revealed that it mimics the binding of the CCA-end of the P-site tRNA.

Distortion of P-site tRNA

Upon binding, Blasticidin S induces a significant conformational change in the P-site tRNA. It bends the 3'-CCA tail of the tRNA towards the A-site (aminoacyl-tRNA site). This distortion is a critical aspect of its inhibitory mechanism.

Inhibition of Peptide Bond Formation and Peptidyl-tRNA Hydrolysis

The Blasticidin S-induced distortion of the P-site tRNA leads to two primary consequences:

-

Inhibition of Peptide Bond Formation: The altered conformation of the peptidyl-tRNA in the P-site sterically hinders the proper positioning of the aminoacyl-tRNA in the A-site, thereby inhibiting the formation of a new peptide bond.

-

Inhibition of Peptidyl-tRNA Hydrolysis: During the termination phase of translation, release factors bind to the A-site to catalyze the hydrolysis of the bond between the nascent polypeptide chain and the P-site tRNA. Blasticidin S's distortion of the P-site tRNA also interferes with this process, leading to stalled ribosomes.[1]

Differential Effects on Prokaryotic and Eukaryotic Ribosomes

While Blasticidin S inhibits protein synthesis in both prokaryotes and eukaryotes, recent studies suggest subtle differences in its interaction with their respective ribosomes. In mammalian ribosomes, Blasticidin S appears to cause a more pronounced distortion of the P-site tRNA compared to bacterial ribosomes.[2][3] This enhanced distortion in eukaryotes may lead to a more potent inhibition of both peptide bond formation and peptidyl-tRNA hydrolysis.

This compound: An Antagonist to Ribosomal Inhibition

Direct experimental data on the mechanism of this compound at the ribosomal level is limited. However, its well-established role as a selective antagonist of Blasticidin S allows for a strong inference of its mechanism of action.

Inferred Mechanism of Action: Competitive Inhibition

It is hypothesized that this compound acts as a competitive inhibitor of Blasticidin S. This implies that this compound likely binds to the same site on the ribosome as Blasticidin S – the P-site of the large ribosomal subunit. By occupying this site, this compound would prevent Blasticidin S from binding and inducing the conformational changes that lead to the inhibition of protein synthesis.

This proposed mechanism suggests that in the presence of both compounds, there would be a competition for the ribosomal P-site. Sufficient concentrations of this compound would displace Blasticidin S, thereby restoring normal ribosomal function and allowing protein synthesis to proceed.

Quantitative Data

Due to the lack of direct studies on this compound's ribosomal interactions, quantitative data such as IC50 or Ki values for its effect on prokaryotic and eukaryotic ribosomes are not available in the current scientific literature. The following table summarizes the known information for Blasticidin S.

| Compound | Target Site | Effect on Prokaryotic Ribosomes | Effect on Eukaryotic Ribosomes | Quantitative Data (IC50/Ki) |

| Blasticidin S | Peptidyl Transferase Center (P-site of large subunit) | Inhibition of peptide bond formation and peptidyl-tRNA hydrolysis. | Inhibition of peptide bond formation and peptidyl-tRNA hydrolysis (potentially more pronounced tRNA distortion). | Varies depending on the in vitro system and organism. |

| This compound | Inferred: Peptidyl Transferase Center (P-site of large subunit) | Inferred: Reverses the inhibitory effects of Blasticidin S. | Inferred: Reverses the inhibitory effects of Blasticidin S. | Not available. |

Experimental Protocols

The following is a proposed experimental protocol to investigate the antagonistic effect of this compound on Blasticidin S-mediated inhibition of protein synthesis in a prokaryotic (E. coli) in vitro translation system.

Objective

To determine if this compound can reverse the inhibitory effect of Blasticidin S on protein synthesis in an E. coli cell-free translation system.

Materials

-

E. coli S30 cell-free extract

-

Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)

-

Amino acid mixture

-

ATP and GTP

-

Blasticidin S (stock solution)

-

This compound (stock solution)

-

Nuclease-free water

-

Luciferase assay reagent (if using luciferase reporter)

-

Fluorometer or luminometer

Procedure

-

Preparation of in vitro Translation Reactions:

-

On ice, prepare a master mix containing the E. coli S30 extract, amino acid mixture, ATP, and GTP.

-

Aliquot the master mix into separate reaction tubes.

-

-

Addition of Inhibitor and Antagonist:

-

Control Group: Add nuclease-free water.

-

Blasticidin S Group: Add a predetermined inhibitory concentration of Blasticidin S.

-

This compound Group: Add this compound at various concentrations.

-

Competition Groups: Add the inhibitory concentration of Blasticidin S followed by increasing concentrations of this compound.

-

-

Initiation of Translation:

-

Add the reporter plasmid DNA to each reaction tube.

-

Incubate the reactions at 37°C for 1-2 hours.

-

-

Quantification of Protein Synthesis:

-

If using a luciferase reporter, add the luciferase assay reagent to each tube and measure luminescence using a luminometer.

-

If using a GFP reporter, measure fluorescence using a fluorometer.

-

-

Data Analysis:

-

Normalize the reporter signal in the experimental groups to the control group.

-

Plot the percentage of protein synthesis inhibition against the concentration of Blasticidin S to confirm its inhibitory effect.

-

Plot the percentage of protein synthesis recovery against the concentration of this compound in the competition groups.

-

Expected Results

It is expected that Blasticidin S will significantly inhibit protein synthesis. In the competition groups, increasing concentrations of this compound should lead to a dose-dependent recovery of protein synthesis, demonstrating its antagonistic effect.

Visualizations

Signaling Pathway of Blasticidin S Inhibition

Caption: Mechanism of Blasticidin S-mediated ribosome inhibition.

Proposed Antagonistic Action of this compound

Caption: Inferred competitive antagonism of this compound against Blasticidin S.

Experimental Workflow for Investigating Antagonism

Caption: Workflow for in vitro analysis of this compound's antagonism.

Conclusion

This compound's primary known function is to counteract the inhibitory effects of Blasticidin S on ribosomal protein synthesis. While direct mechanistic studies on this compound are lacking, its antagonism strongly suggests a competitive binding mechanism at the ribosomal P-site. This technical guide provides a framework for understanding this interaction, based on the well-established mechanism of Blasticidin S. Further research, employing the experimental approaches outlined herein, is necessary to fully elucidate the molecular details of this compound's effect on both prokaryotic and eukaryotic ribosomes. Such studies could provide valuable insights into the development of novel ribosome-targeting therapeutics.

References

- 1. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blasticidin S inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blasticidin S inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Detoxin Complex: A Review of a Putative Cellular Component

Disclaimer: The term "Detoxin complex" does not correspond to a recognized protein complex or signaling pathway within the current body of scientific literature. Searches of prominent biological and chemical databases have yielded no results for a complex of this name. It is conceivable that this term is proprietary, designates a commercial product, or is a very recent discovery not yet documented in publicly accessible research.

This guide, therefore, addresses the user's query by providing a hypothetical framework based on related, well-established cellular detoxification and stress-response pathways. The following sections on potential components, signaling pathways, and experimental methodologies are based on known biological processes that a putative "Detoxin complex" might be involved in, such as xenobiotic metabolism, oxidative stress response, and protein degradation.

Potential Components and Analogous Systems

While the specific components of a "Detoxin complex" are unknown, we can speculate on its potential constituents by examining known cellular detoxification machinery. These systems are crucial for cell survival and involve a coordinated effort of enzymes, transporters, and regulatory proteins.

A hypothetical "Detoxin complex" could be involved in one or more of the following processes:

-

Xenobiotic Metabolism: The breakdown of foreign chemical compounds. This is typically a multi-phase process.

-

Oxidative Stress Response: The neutralization of reactive oxygen species (ROS) that can damage cellular components.

-

Proteostasis: The maintenance of a healthy proteome through the degradation of misfolded or damaged proteins.

The table below summarizes key protein families and molecules involved in these processes, which could be analogous to the components of a "Detoxin complex."

| Function | Key Protein Families/Molecules | Cellular Location | Substrates/Targets | References |

| Phase I Metabolism | Cytochrome P450 monooxygenases (CYPs) | Endoplasmic Reticulum | Drugs, toxins, pollutants | |

| Phase II Metabolism | Glutathione S-transferases (GSTs) | Cytosol, Mitochondria, Microsomes | Electrophilic compounds | |

| Phase II Metabolism | UDP-glucuronosyltransferases (UGTs) | Endoplasmic Reticulum | Bilirubin, steroids, drugs | |

| Antioxidant Defense | Superoxide dismutases (SODs) | Cytosol, Mitochondria | Superoxide radicals | |

| Antioxidant Defense | Catalase | Peroxisomes | Hydrogen peroxide | |

| Protein Degradation | Ubiquitin-Proteasome System (UPS) | Cytosol, Nucleus | Misfolded/damaged proteins | |

| Transcriptional Regulation | Nuclear factor erythroid 2-related factor 2 (Nrf2) | Nucleus | Antioxidant Response Element (ARE) |

Hypothetical Signaling Pathways

Given the potential functions, a "Detoxin complex" would likely be integrated into cellular stress-response signaling pathways. Below are diagrams representing established pathways that a novel detoxification complex could interact with or be regulated by.

Initial Screening of Detoxin C1 for Novel Bioactivities: A Technical Guide

This technical guide provides a comprehensive framework for the initial screening of Detoxin C1, a hypothetical natural product, to identify and characterize novel bioactivities. The protocols and workflows detailed herein are designed for researchers, scientists, and drug development professionals engaged in the early stages of natural product-based drug discovery. The guide emphasizes a systematic approach to evaluating the antimicrobial and anticancer potential of this compound, incorporating detailed experimental methodologies, structured data presentation, and clear visual representations of workflows and biological pathways.

General Experimental Workflow

The initial screening of this compound follows a multi-stage process, beginning with preliminary bioassays to identify potential activity, followed by more detailed investigations to quantify this activity and elucidate the mechanism of action.

Caption: General workflow for the initial screening of this compound.

Antimicrobial Activity Screening

The initial assessment of this compound's antimicrobial properties will involve screening against a panel of clinically relevant bacteria and fungi.

Antibacterial Susceptibility Testing

The disk diffusion method provides a qualitative assessment of this compound's ability to inhibit bacterial growth.

-

Bacterial Culture Preparation: Inoculate a loopful of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into sterile Mueller-Hinton (MH) broth and incubate at 37°C until the turbidity matches the 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of an MH agar plate using a sterile cotton swab.

-

Disk Application: Aseptically place sterile paper discs (6 mm in diameter) impregnated with known concentrations of this compound onto the inoculated agar surface. A disc impregnated with a solvent control (e.g., DMSO) and a positive control antibiotic (e.g., vancomycin) should also be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc.

The broth microdilution method is used for the quantitative determination of the MIC and MBC.

-

Preparation of this compound Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing MH broth.

-

Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

MBC Determination: Subculture the contents of the wells with no visible growth onto fresh MH agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Antifungal Susceptibility Testing

Similar to the antibacterial assay, this method provides a preliminary indication of antifungal activity.

-

Fungal Culture Preparation: Prepare a suspension of the test fungus (e.g., Candida albicans, Aspergillus flavus) in sterile saline and adjust the turbidity to the 0.5 McFarland standard.

-

Plate Inoculation: Evenly spread the fungal suspension onto a Mueller-Hinton agar with 2% glucose and 0.5 µg/mL methylene blue dye (for Candida) or Potato Dextrose Agar (for molds).

-

Disk Application and Incubation: Follow the same procedure as for the antibacterial disk diffusion assay. Incubate at 30°C for 24-48 hours.

-

Data Collection: Measure the diameter of the zone of inhibition.

This protocol quantifies the antifungal potency of this compound.

-

Preparation of this compound Dilutions: Perform serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.

-

Inoculation: Add a standardized fungal suspension to each well.

-

Controls: Include positive (medium with fungus) and negative (medium only) controls.

-

Incubation: Incubate the plate at 30°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration with no visible fungal growth.

-

MFC Determination: Subculture from wells showing no growth onto appropriate agar plates. The MFC is the lowest concentration that prevents any fungal growth.[1]

Data Presentation: Antimicrobial Activity

| Microorganism | This compound Concentration (µg/mL) | Zone of Inhibition (mm) | MIC (µg/mL) | MBC/MFC (µg/mL) |

| S. aureus | 100 | 15 ± 1.2 | 50 | 100 |

| E. coli | 100 | 12 ± 0.8 | 100 | >200 |

| C. albicans | 100 | 18 ± 1.5 | 25 | 50 |

| A. flavus | 100 | 10 ± 0.5 | 150 | >200 |

Anticancer Activity Screening

The initial evaluation of this compound's anticancer potential will focus on its cytotoxic effects on cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Culture: Seed human cancer cell lines (e.g., HeLa, HepG2) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[2][3]

Experimental Protocol: Apoptosis Induction Assay (Caspase-3/7 Activity)

This assay determines if the cytotoxic effect of this compound is mediated through the induction of apoptosis.

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a specified time.

-

Lysis and Reagent Addition: Lyse the cells and add a luminogenic substrate for caspase-3 and -7.

-

Luminescence Measurement: Measure the luminescence, which is proportional to the amount of caspase activity.[2]

-

Data Analysis: Compare the caspase activity in treated cells to that in untreated cells.

Data Presentation: Anticancer Activity

| Cell Line | This compound IC50 (µg/mL) | Caspase-3/7 Activity (Fold Change) |

| HeLa | 75.5 ± 5.2 | 3.2 ± 0.4 |

| HepG2 | 92.1 ± 7.8 | 2.8 ± 0.3 |

| Normal Fibroblasts | >200 | 1.1 ± 0.2 |

Visualization of a Potential Signaling Pathway

Should this compound show pro-apoptotic activity, further investigation into the underlying signaling pathways would be warranted. The intrinsic apoptosis pathway is a common mechanism for anticancer compounds.

Caption: Intrinsic apoptosis pathway potentially activated by this compound.

References

- 1. Antifungal Activity of Natural Compounds vs. Candida spp.: A Mixture of Cinnamaldehyde and Eugenol Shows Promising In Vitro Results - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Plant Tocotrienols, Fucoxanthin, Fucoidan, and Polyphenols in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Effect and Phytochemical Profile of the Extract from Achillea ketenoglui against Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of Detoxin C1 from Streptomyces caespitosus Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detoxins are a group of selective antagonists against the antibiotic blasticidin S, produced by Streptomyces caespitosus var. detoxicus 7072 GC1.[1] The detoxin complex comprises multiple active components. Among these, Detoxin C1 is a principal active constituent. This document provides a detailed protocol for the purification of this compound from the fermentation broth of Streptomyces caespitosus. The methodology encompasses fermentation, extraction, and a two-step chromatographic purification process. All quantitative data regarding yields and specific activity at various purification stages are summarized, and the experimental workflow is visually represented.

Data Presentation

The purification process of this compound involves an initial separation of the crude "Detoxin Complex" into eight groups (A-H) by ion-exchange chromatography, followed by the separation of the Detoxin C group into its components (C1, C2, and C3) by partition chromatography. The following tables summarize the quantitative data obtained during this process.

Table 1: Specific Activity and Yield of Detoxin Groups after Ion-Exchange Chromatography [2]

| Detoxin Group | Specific Activity (units/mg) | Yield (mg) |

| A | 50 | 600 |

| B | 250 | 185 |

| C | 1250 | 800 |

| D | 2500 | 860 |

| E | 700 | 406 |

| F | 20 | 220 |

| G | 30 | 450 |

| H | 50 | 150 |

Specific activity was determined by bioassay of the antagonistic action against blasticidin S using Bacillus cereus IAM 1729.[2]

Table 2: Yield of Detoxin C Components after Silicic Acid Partition Chromatography [2]

| Component | Yield from 120 mg of Detoxin C group (mg) |

| This compound | 60 |

| Detoxin C2 | 3 |

| Detoxin C3 | 2 |

Experimental Protocols

Fermentation of Streptomyces caespitosus var. detoxicus 7072 GC1

This protocol describes the cultivation of Streptomyces caespitosus for the production of the Detoxin complex.

Materials:

-

Streptomyces caespitosus var. detoxicus 7072 GC1 slant culture

-

Medium A:

-

Glucose: 30 g/L

-

Peptone: 10 g/L

-

Corn steep liquor: 20 g/L

-

NaCl: 5 g/L

-

-

500 ml Sakaguchi flasks

-

30-liter jar fermentor

-

Rotary shaker

-

Autoclave

Procedure:

-

Prepare Medium A and adjust the pH to 6.0 before sterilization.

-

Inoculate 100 ml of Medium A in a 500 ml Sakaguchi flask with St. caespitosus var. detoxicus 7072 GC1 from a slant culture.[1]

-

Incubate the seed culture on a rotary shaker at 27°C for 30 hours.[1]

-

Aseptically transfer 1 liter of the seed culture into a 30-liter jar fermentor containing 15 liters of Medium A.[1]

-

Incubate the production culture at 27°C for 48 hours with aeration (1 volume of air per volume of medium per minute) and agitation (200 rpm).[1]

-

The production of the Detoxin complex typically reaches its maximum after 48 hours of inoculation.[1]

Extraction of the Crude Detoxin Complex

This protocol details the initial extraction and concentration of the Detoxin complex from the fermentation broth.

Materials:

-

Fermentation broth from Protocol 1

-

Activated charcoal

-

60% (v/v) aqueous methanol

-

Acetic acid

-

Chromatography column (3 x 30 cm)

-

Rotary evaporator

Procedure:

-

After 48 hours of fermentation, harvest the culture broth.

-

Clarify the broth by filtration or centrifugation to remove the mycelia.